molecular formula C19H19N3O3 B4299492 N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide

N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide

Cat. No. B4299492
M. Wt: 337.4 g/mol
InChI Key: IIIUZRKDFIYUOF-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of researchers led by Dr. Raphael Mechoulam, who also discovered THC, the primary psychoactive compound in cannabis.

Mechanism of Action

N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide exerts its effects by binding to the CB1 receptor, which is primarily located in the brain and nervous system. This binding activates a cascade of intracellular signaling pathways that ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes, including pain perception, inflammation, and appetite.
Biochemical and physiological effects:
Studies have shown that N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to have anti-tumor properties and may be a potential treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to more accurately study the effects of CB1 receptor activation without the confounding effects of other receptors. However, one of the limitations of using N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide is its potential for toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several potential future directions for research on N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids that have improved selectivity and potency for specific receptors. Another area of interest is the development of synthetic cannabinoids that have reduced psychoactive effects, which could be useful for the treatment of certain medical conditions without the risk of addiction or abuse. Additionally, further research is needed to fully understand the potential therapeutic applications of N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide and other synthetic cannabinoids, as well as their potential risks and limitations.

Scientific Research Applications

N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of THC. However, unlike THC, N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide has a much higher affinity for the CB1 receptor, which makes it a more potent and long-lasting agonist.

properties

IUPAC Name

N'-[(Z)-1-cyano-1-phenylprop-1-en-2-yl]-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(18(12-20)14-7-5-4-6-8-14)21-22-19(23)15-9-16(24-2)11-17(10-15)25-3/h4-11,21H,1-3H3,(H,22,23)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIUZRKDFIYUOF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=CC=CC=C1)NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C1=CC=CC=C1)/NNC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzoic acid, N'-(2-cyano-1-methyl-2-phenylvinyl)hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide
Reactant of Route 2
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide
Reactant of Route 3
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide
Reactant of Route 4
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide
Reactant of Route 5
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-cyano-1-methyl-2-phenylvinyl)-3,5-dimethoxybenzohydrazide

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